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Cat. No.: B142555 Get Quote

Introduction

The compound C20H18BrN3, a novel synthetic heterocyclic molecule, has demonstrated

significant potential for application in targeted drug delivery systems. Its unique structure,

featuring a bromine substituent and a nitrogen-rich aromatic system, imparts properties that are

highly advantageous for both tumor targeting and fluorescence-based bioimaging. When

integrated into a nanocarrier system, C20H18BrN3 can serve as a targeting ligand for specific

receptors overexpressed on cancer cells, while its intrinsic fluorescence allows for real-time

tracking of the nanoparticles. This application note describes the use of C20H18BrN3-

functionalized nanoparticles for the targeted delivery of chemotherapeutic agents to cancer

cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Nanoparticle-based drug delivery systems offer several advantages in cancer treatment,

including improved pharmacokinetics, precise tumor targeting, and reduced side effects.[1] By

encapsulating potent anticancer drugs within a biocompatible nanocarrier, the systemic toxicity

of the drug can be significantly reduced.[2] The addition of a targeting moiety, such as

C20H18BrN3, to the nanoparticle surface further enhances the specificity of drug delivery,

ensuring that the therapeutic agent is concentrated at the tumor site.[3][4] This targeted

approach not only improves the therapeutic index of the encapsulated drug but also allows for

lower doses to be administered, further mitigating adverse effects.[5]
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The targeted drug delivery system described herein consists of three main components: a

biodegradable polymeric nanoparticle core, an encapsulated chemotherapeutic drug, and the

C20H18BrN3 targeting ligand conjugated to the nanoparticle surface. The nanoparticle core,

typically composed of a polymer such as poly(lactic-co-glycolic acid) (PLGA), serves as a

robust and biocompatible carrier for the drug. The chemotherapeutic agent is encapsulated

within the PLGA matrix during the nanoparticle formulation process. Finally, the C20H18BrN3
molecule is covalently attached to the surface of the nanoparticles.

Upon systemic administration, the C20H18BrN3-functionalized nanoparticles circulate in the

bloodstream and preferentially accumulate at the tumor site due to the enhanced permeability

and retention (EPR) effect.[6] The C20H18BrN3 ligand then facilitates active targeting by

binding to its specific receptor on the cancer cell surface, leading to receptor-mediated

endocytosis of the nanoparticles.[7] Once inside the cancer cell, the biodegradable PLGA

matrix degrades, releasing the encapsulated drug in a sustained manner, leading to cancer cell

death.[8] The intrinsic fluorescence of the C20H18BrN3 molecule allows for the visualization of

nanoparticle uptake and distribution within the cells and tissues using fluorescence microscopy.

[9][10][11]

Quantitative Data Summary
The following tables summarize the key quantitative data for the C20H18BrN3-functionalized

nanoparticle system.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle
Formulation

Average Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Blank PLGA NP 150 ± 5.2 0.12 ± 0.02 -25.3 ± 1.8

Drug-Loaded PLGA

NP
165 ± 6.1 0.15 ± 0.03 -22.8 ± 2.1

C20H18BrN3-PLGA

NP
170 ± 5.8 0.14 ± 0.02 -18.5 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency
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Nanoparticle Formulation Drug Loading Content (%)
Encapsulation Efficiency
(%)

Drug-Loaded PLGA NP 8.5 ± 0.7 82.3 ± 4.5

C20H18BrN3-PLGA NP 8.2 ± 0.6 80.1 ± 3.9

Table 3: In Vitro Cytotoxicity (IC50 Values)

Treatment
Cancer Cell Line (e.g.,
MCF-7)

Normal Cell Line (e.g.,
MCF-10A)

Free Drug 2.5 µg/mL 0.8 µg/mL

Drug-Loaded PLGA NP 1.8 µg/mL 1.5 µg/mL

C20H18BrN3-PLGA NP 0.6 µg/mL 1.2 µg/mL

Experimental Protocols
Protocol 1: Synthesis of C20H18BrN3-Functionalized Drug-Loaded Nanoparticles

1.1. Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Chemotherapeutic drug (e.g., Doxorubicin)

C20H18BrN3 with a carboxyl functional group for conjugation

Polyvinyl alcohol (PVA)

Dichloromethane (DCM)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Deionized water
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1.2. Method:

Dissolve 100 mg of PLGA and 10 mg of the chemotherapeutic drug in 5 mL of DCM.

Prepare a 2% (w/v) PVA solution in deionized water.

Add the PLGA/drug solution to 20 mL of the PVA solution and emulsify using a probe

sonicator for 2 minutes on ice.

Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent

evaporation.

Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

Wash the nanoparticles three times with deionized water to remove excess PVA and

unencapsulated drug.

To functionalize with C20H18BrN3, resuspend the nanoparticles in 10 mL of deionized water.

Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension and incubate for 30

minutes to activate the carboxyl groups on the PLGA.

Add 2 mg of carboxyl-functionalized C20H18BrN3 and stir the reaction mixture for 12 hours

at room temperature.

Purify the C20H18BrN3-functionalized nanoparticles by centrifugation and wash three times

with deionized water.

Lyophilize the final nanoparticle product for long-term storage.

Protocol 2: In Vitro Drug Release Study

2.1. Materials:

C20H18BrN3-functionalized drug-loaded nanoparticles

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
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Dialysis membrane (MWCO 10 kDa)

2.2. Method:

Disperse 10 mg of the drug-loaded nanoparticles in 2 mL of PBS (pH 7.4 or 5.5).

Transfer the nanoparticle suspension into a dialysis bag.

Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer.

Maintain the beaker at 37°C with gentle stirring.

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of

the release medium and replace it with 1 mL of fresh buffer.

Quantify the amount of drug released into the medium using a suitable analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Calculate the cumulative drug release as a percentage of the total drug loaded in the

nanoparticles.

Protocol 3: Cell Viability Assay

3.1. Materials:

Cancer cell line and a normal cell line

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

Free drug, drug-loaded nanoparticles, and C20H18BrN3-functionalized nanoparticles

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Dimethyl sulfoxide (DMSO)

3.2. Method:

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach

overnight.
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Prepare serial dilutions of the free drug and nanoparticle formulations in the cell culture

medium.

Replace the medium in the wells with the medium containing the different concentrations of

the treatments.

Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control cells and determine the

IC50 values.

Protocol 4: Cellular Uptake and Bioimaging

4.1. Materials:

Cancer cell line

C20H18BrN3-functionalized drug-loaded nanoparticles

Fluorescence microscope

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

4.2. Method:

Seed the cancer cells on glass coverslips in a 24-well plate and allow them to adhere

overnight.

Treat the cells with the C20H18BrN3-functionalized nanoparticles at a specific concentration

for different time points (e.g., 1, 4, and 12 hours).
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After incubation, wash the cells three times with cold PBS to remove non-internalized

nanoparticles.

Fix the cells with 4% paraformaldehyde for 15 minutes.

Stain the cell nuclei with DAPI for 5 minutes.

Mount the coverslips on glass slides.

Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The

C20H18BrN3 will emit fluorescence at its characteristic wavelength, and the DAPI will stain

the nucleus.

Visualizations
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Caption: Experimental workflow for the synthesis and evaluation of C20H18BrN3-

functionalized nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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